
Octyl-4-chloroacetoacetate
Overview
Description
Octyl-4-chloroacetoacetate: is an organic compound with the molecular formula C12H21ClO3 . It is a derivative of acetoacetic acid, where the hydrogen atom at the fourth position is replaced by a chlorine atom, and the hydrogen atom of the carboxyl group is replaced by an octyl group. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of Acetoacetic Acid Derivatives: The synthesis of Octyl-4-chloroacetoacetate typically involves the chlorination of acetoacetic acid derivatives. For instance, ethyl acetoacetate can be chlorinated using sulfuryl chloride to produce ethyl 4-chloroacetoacetate.
Esterification: The esterification process involves reacting the chlorinated acetoacetic acid derivative with octanol in the presence of an acid catalyst.
Industrial Production Methods:
Continuous Synthesis: Industrial production of this compound often employs continuous synthesis methods. This involves the continuous chlorination of acetoacetic acid derivatives followed by esterification with octanol.
Batch Processing: In some cases, batch processing methods are used, where the chlorination and esterification reactions are carried out in separate steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octyl-4-chloroacetoacetate can undergo oxidation reactions, where the carbonyl group is oxidized to form carboxylic acids.
Reduction: Reduction reactions involve the conversion of the carbonyl group to alcohols.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Octyl-4-chlorobutanoic acid.
Reduction: Octyl-4-chloro-3-hydroxybutanoate.
Substitution: Octyl-4-aminoacetoacetate, Octyl-4-thioacetoacetate.
Scientific Research Applications
Organic Synthesis
Octyl-4-chloroacetoacetate serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in diverse chemical reactions such as oxidation, reduction, and substitution enhances its utility in synthetic chemistry.
Reaction Type | Product Example |
---|---|
Oxidation | Octyl-4-chlorobutanoic acid |
Reduction | Octyl-4-chloro-3-hydroxybutanoate |
Substitution | Octyl-4-aminoacetoacetate |
Research has demonstrated that this compound exhibits significant biological activity:
- Insecticide and Herbicide Potential : Studies indicate that derivatives of this compound can inhibit the growth of certain pests and weeds, making it valuable for agricultural applications.
- Anticancer Activity : Certain derivatives have shown promising results against cancer cell lines by inhibiting alkaline phosphatase, an enzyme often overexpressed in cancer . For example, one derivative exhibited an IC50 value of 1.271 μM against calf intestinal phosphatase.
Compound | IC50 (μM) | Activity Level |
---|---|---|
4d | 1.271 | High |
4e | 2.943 | Moderate |
3f | 2.132 | Moderate |
3h | 4.167 | Low |
Enzymatic Activity
This compound has been studied for its interactions with various enzymes:
- Carbonyl Reductase : Acts as a substrate for this enzyme, facilitating the asymmetric reduction of carbonyl compounds to alcohols.
- Alkaline Phosphatase Inhibition : Demonstrates potential as an inhibitor for this enzyme, which is relevant in cancer research.
Enzyme Type | Reaction Type | Organism |
---|---|---|
Carbonyl Reductase | Asymmetric reduction | Bacillus megaterium |
Alkaline Phosphatase | Inhibition | Calf intestinal phosphatase |
Case Study 1: Anticancer Research
A study investigated the anticancer potential of this compound derivatives against breast cancer cell lines. The results indicated that specific structural modifications significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design.
Case Study 2: Biocatalysis
In another application, this compound was utilized as a substrate for producing optically active alcohols through enzymatic processes. This highlights its utility in industrial biotechnology beyond traditional medicinal chemistry applications.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Octyl-4-chloroacetoacetate can inhibit certain enzymes involved in metabolic pathways, such as those catalyzing the conversion of acetoacetic acid derivatives.
Pathway Modulation: It can modulate metabolic pathways by altering the availability of key intermediates, thereby affecting the overall metabolic flux.
Comparison with Similar Compounds
Biological Activity
Octyl-4-chloroacetoacetate is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is synthesized through various methods, primarily involving the reaction of 4-chloroacetoacetic acid with octanol. The compound exhibits properties typical of acetoacetates, including reactivity towards nucleophiles due to the presence of the carbonyl groups.
Anticancer Potential
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar structures have been evaluated for their inhibitory effects on alkaline phosphatase, an enzyme often overexpressed in cancer cells. In a study assessing various derivatives, one compound demonstrated an IC50 value of 1.271 μM against calf intestinal phosphatase (CIAP), indicating significant inhibitory activity .
Table 1: Inhibitory Activity of Compounds Related to this compound
Compound | IC50 (μM) | Activity Level |
---|---|---|
4d | 1.271 | High |
4e | 2.943 | Moderate |
3f | 2.132 | Moderate |
3h | 4.167 | Low |
This data suggests that this compound and its derivatives could serve as potential leads for developing selective alkaline phosphatase inhibitors in cancer therapy.
Antioxidant Activity
The antioxidant properties of this compound have also been explored. Compounds structurally similar to it exhibited significant radical scavenging activities, which are crucial for mitigating oxidative stress in biological systems. The presence of electronegative groups, such as fluorine in certain derivatives, enhanced these antioxidant properties .
Enzymatic Activity
This compound has been studied for its interactions with various enzymes. Notably, it acts as a substrate for carbonyl reductases, which catalyze the reduction of carbonyl compounds to alcohols. This enzymatic activity is significant in biocatalysis for producing optically active compounds that are valuable in pharmaceuticals .
Table 2: Enzymatic Activities Associated with this compound
Enzyme Type | Reaction Type | Organism |
---|---|---|
Carbonyl Reductase | Asymmetric reduction | Bacillus megaterium |
Alkaline Phosphatase | Inhibition | Calf intestinal phosphatase |
Case Studies
A notable case study involved the use of this compound in a therapeutic context where its derivatives were tested against breast cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design .
Another case study focused on the use of this compound in biocatalysis where it served as a substrate for producing optically active alcohols through enzymatic processes. This application demonstrates its utility beyond traditional medicinal chemistry and highlights its potential in industrial biotechnology .
Properties
IUPAC Name |
octyl 4-chloro-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClO3/c1-2-3-4-5-6-7-8-16-12(15)9-11(14)10-13/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBGSRKQOYZMLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194020 | |
Record name | Octyl-4-chloroacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41051-21-2 | |
Record name | Octyl-4-chloroacetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octyl-4-chloroacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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